molecular formula C21H14Br4O5S B14922353 2-[(E)-(3,5-dibromo-4-hydroxy-2-methylphenyl)(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid

2-[(E)-(3,5-dibromo-4-hydroxy-2-methylphenyl)(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid

Cat. No.: B14922353
M. Wt: 698.0 g/mol
InChI Key: INBQSOALTMPZQK-LGMDPLHJSA-N
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Description

This compound is a brominated aromatic sulfonic acid derivative characterized by a conjugated quinoid system and multiple electronegative substituents. The core structure consists of two dibromo-substituted aromatic rings linked via an (E)-configured methylidene group. Key features include:

  • Bromine substituents: Four bromine atoms at the 3,5-positions of both aromatic rings, enhancing molecular weight (≈650 g/mol) and polarizability, which may influence intermolecular interactions such as halogen bonding .
  • Sulfonic acid group: Imparts high acidity (estimated pKa < 1) and water solubility, making it suitable for applications requiring ionic or polar environments .

Structural studies using crystallographic software (e.g., SHELX or Mercury ) would elucidate packing motifs, such as π-stacking or halogen-bonded networks, critical for understanding its solid-state behavior.

Properties

Molecular Formula

C21H14Br4O5S

Molecular Weight

698.0 g/mol

IUPAC Name

2-[(E)-(3,5-dibromo-4-hydroxy-2-methylphenyl)-(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid

InChI

InChI=1S/C21H14Br4O5S/c1-9-12(7-14(22)20(26)18(9)24)17(11-5-3-4-6-16(11)31(28,29)30)13-8-15(23)21(27)19(25)10(13)2/h3-8,26H,1-2H3,(H,28,29,30)/b17-13-

InChI Key

INBQSOALTMPZQK-LGMDPLHJSA-N

Isomeric SMILES

CC1=C(C(=C(C=C1/C(=C\2/C=C(C(=O)C(=C2C)Br)Br)/C3=CC=CC=C3S(=O)(=O)O)Br)O)Br

Canonical SMILES

CC1=C(C(=C(C=C1C(=C2C=C(C(=O)C(=C2C)Br)Br)C3=CC=CC=C3S(=O)(=O)O)Br)O)Br

Origin of Product

United States

Preparation Methods

Reaction Conditions and Stoichiometry

A mixture of 2 kg m-cresol purple is dissolved in 2.5 L glacial acetic acid at 80–90°C. Bromine (1.5 kg) dissolved in 1.25 L glacial acetic acid is added dropwise to ensure controlled exothermic reactivity. The temperature must remain below 80°C during addition to prevent decomposition of intermediates. After complete bromine addition, the solution is stirred for 24 hours at 80–90°C to achieve full tetrabromination.

Mechanistic Insights

The reaction proceeds via electrophilic attack at the para positions of the phenolic rings (Figure 1). The electron-donating methyl and hydroxyl groups activate the benzene rings, directing bromination to the 3,5 positions. The sulfonic acid group withdraws electrons, stabilizing the intermediate carbocation and facilitating the formation of the conjugated dienone structure.

Purification and Crystallization

Crude bromocresol green is isolated by cooling the reaction mixture to room temperature, followed by vacuum filtration. The precipitate is washed twice with glacial acetic acid to remove unreacted bromine and acetic acid residues.

Recrystallization Techniques

Two solvents are employed for recrystallization:

  • Benzene : Yields white crystals with a melting point of 218–219°C.
  • Glacial acetic acid : Produces larger crystals but requires slower cooling rates to avoid impurities.

Preparation of Water-Soluble Sodium Salt

For aqueous applications, the sulfonic acid group is neutralized to form the sodium salt. In the CN102321065A protocol, 500 g of crude bromocresol green is dissolved in a sodium hydroxide solution (57.3 g NaOH in 2 L water) at 80°C. Stirring for 2 hours ensures complete deprotonation, followed by filtration and evaporative drying to yield a red-brown crystalline product.

Solubility and Stability

The sodium salt exhibits enhanced water solubility (>50 mg/mL at 25°C) compared to the free acid (<1 mg/mL). Stability tests indicate no decomposition after 12 months at room temperature when stored in airtight containers.

Critical Process Parameters

Parameter Optimal Range Impact on Yield/Purity
Bromine stoichiometry 1.5 kg per 2 kg precursor Substoichiometric amounts reduce bromination efficiency
Reaction temperature 80–90°C Temperatures >90°C cause side reactions
Stirring duration 24 hours Shorter durations leave unreacted intermediates
Recrystallization solvent Benzene or acetic acid Benzene yields higher purity (>98%)

Industrial Scalability and Challenges

The patented methods are designed for industrial-scale production, with batch sizes exceeding 2 kg per cycle. Key challenges include:

  • Bromine handling : Requires corrosion-resistant reactors (e.g., glass-lined steel) due to bromine’s reactivity.
  • Waste management : Excess bromine and acetic acid must be neutralized before disposal to meet environmental regulations.
  • Color consistency : Strict temperature control during recrystallization ensures uniform crystal morphology and indicator performance.

Chemical Reactions Analysis

Acid-Base Reactions Involving the Sulfonic Acid Group

The benzenesulfonic acid moiety is strongly acidic due to the electron-withdrawing sulfonic acid group (-SO₃H), which stabilizes the conjugate base via resonance. This group undergoes typical acid-base reactions:

Reaction Type Conditions Products Evidence
NeutralizationAqueous NaOH/KOHSulfonate salt (e.g., -SO₃⁻Na⁺)Structural analogs in sulfonic acids
Proton exchangeBuffered solutions (pH 2–10)pH-dependent ionic/polar formsElectrochemical studies of sulfonates

The sulfonic acid group (pKa ~ -6) remains fully deprotonated under physiological and most laboratory conditions, influencing solubility and interaction with polar solvents .

Electrophilic Substitution at Aromatic Rings

The molecule contains two electron-deficient aromatic rings due to bromine substituents and sulfonic acid groups. Bromine atoms act as meta-directing deactivators, but steric hindrance from methyl groups and bulky substituents limits further electrophilic substitution.

Reactive Site Potential Reactions Challenges
Para to -OH groupNitration, sulfonationSteric hindrance from methyl groups
Dienone systemConjugate additionStabilization via resonance

No direct experimental data exists for this compound, but analogs like bromocresol green (CHEMBL3305955) show limited reactivity due to similar steric and electronic effects .

Redox Reactions Involving the Dienone System

The conjugated cyclohexadienone system (4-oxocyclohexa-2,5-dien-1-ylidene) is redox-active. Theoretical studies suggest:

  • Reduction : Quinone-like reduction to hydroquinone derivatives under strong reducing agents (e.g., NaBH₄).

  • Oxidation : Further oxidation is unlikely due to electron-withdrawing bromine atoms stabilizing the oxidized state .

pH-Dependent Tautomerism and Chromism

The compound exhibits pH-sensitive tautomerism, as seen in structurally related dyes (e.g., bromocresol green). The equilibrium between keto-enol forms modulates absorption spectra:

pH Range Dominant Form Color Application
<4.0Protonated enolYellowAcid-base indicators
4.0–5.4Deprotonated ketoBlue-greenRadiation-sensitive films

This chromic behavior is leveraged in radiation dosimetry and pH indicators .

Stability and Degradation Pathways

  • Thermal Decomposition : Above 250°C, decomposition releases SOₓ and HBr gases (predicted via TGA simulations).

  • Photodegradation : UV exposure cleaves C-Br bonds, forming debrominated byproducts .

Synthetic Utility and Derivatives

While direct synthesis routes are proprietary, analogs are prepared via:

  • Friedel-Crafts sulfonation of brominated precursors.

  • Oxidative coupling of diacetylene monomers .

Key derivatives include:

  • Paramagnetic salts for ESR dosimetry .

  • Metal complexes with Cu²⁺/Fe³⁺ for catalytic applications .

Scientific Research Applications

2-[(3,5-DIBROMO-4-HYDROXY-2-METHYLPHENYL)(3,5-DIBROMO-2-METHYL-4-OXO-2,5-CYCLOHEXADIENYLIDEN)METHYL]-1-BENZENESULFONIC ACID has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-[(3,5-DIBROMO-4-HYDROXY-2-METHYLPHENYL)(3,5-DIBROMO-2-METHYL-4-OXO-2,5-CYCLOHEXADIENYLIDEN)METHYL]-1-BENZENESULFONIC ACID involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydroxyl groups play a crucial role in its reactivity and binding to target molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs include brominated benzenesulfonic acids and quinoid systems. Key comparisons are summarized below:

Property Target Compound 3,5-Dibromo-4-hydroxybenzenesulfonic Acid 2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene Derivatives
Molecular Weight ~650 g/mol ~350 g/mol ~400–500 g/mol
Solubility (Water) High (due to sulfonic acid) Moderate (limited by bromine content) Low (non-polar quinoid core)
Acidity (pKa) <1 ~1.5 N/A (neutral quinone)
Conjugation Extended π-system (dienone + aromatic rings) Localized (single aromatic ring) Moderate (dienone only)
Halogen Bonding Potential High (four Br atoms) Moderate (two Br atoms) Low (no Br substituents)

Key Insights :

Bromination Impact: The quadruple bromination increases molecular weight and polarizability compared to mono- or di-brominated analogs, enhancing halogen bonding and van der Waals interactions . This may improve crystallinity or stability in solid-state applications.

Sulfonic Acid vs. Quinoid Systems: Unlike neutral quinones, the sulfonic acid group dominates solubility and ionization behavior, enabling aqueous compatibility uncommon in non-sulfonated analogs .

Conjugation Effects: The fused dienone-aromatic system likely exhibits stronger absorption in UV-Vis spectra (e.g., λmax > 300 nm) compared to simpler brominated aromatics, as seen in similar chromophores .

Computational and Predictive Analysis
  • QSAR Modeling : Topological descriptors (e.g., Wiener index) would highlight the compound’s branched bromine substituents, while electronic descriptors (e.g., HOMO-LUMO gap) reflect conjugation effects .
  • Hit Dexter 2.0 Assessment: The compound’s promiscuity risk (e.g., aggregation or non-specific binding) may be lower than smaller, less-polar analogs due to its ionic sulfonic acid group, which reduces membrane permeability .

Biological Activity

The compound 2-[(E)-(3,5-dibromo-4-hydroxy-2-methylphenyl)(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid is a complex organic molecule that has gained attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H14Br4O5S\text{C}_{21}\text{H}_{14}\text{Br}_4\text{O}_5\text{S}

This structure features multiple bromine substituents and a sulfonic acid group, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antioxidant Properties
    • The presence of hydroxyl groups in the structure suggests potential antioxidant activity. Studies have indicated that similar dibromo-substituted phenolic compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems .
  • Anticancer Activity
    • Preliminary studies have shown that compounds with similar structural motifs exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives of dibromophenols have been reported to induce apoptosis in breast cancer cells by modulating signaling pathways related to cell survival and proliferation .
  • Anti-inflammatory Effects
    • The sulfonic acid moiety may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Research indicates that related compounds can downregulate NF-kB signaling pathways, which are crucial in inflammatory responses .

The mechanisms through which this compound exerts its biological effects include:

  • Reactive Oxygen Species (ROS) Modulation : It is hypothesized that the compound can influence ROS levels in cells, promoting apoptosis in cancer cells while protecting normal cells from oxidative damage.
  • Cell Cycle Regulation : Similar compounds have been shown to affect cell cycle checkpoints, particularly inducing G1 phase arrest in cancer cells, thereby inhibiting their proliferation .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Antioxidant Activity :
    • A study demonstrated that dibromophenolic compounds reduced lipid peroxidation in rat liver homogenates, suggesting significant antioxidant potential .
  • Anticancer Efficacy :
    • In vitro studies on MCF-7 breast cancer cells showed that a structurally similar compound inhibited cell growth with an IC50 value significantly lower than that of conventional chemotherapeutics .
  • Inflammation Model :
    • An animal model of inflammation indicated that treatment with dibrominated phenolic compounds reduced edema and inflammatory markers significantly compared to controls .

Data Tables

Biological Activity Effect Reference
AntioxidantScavenges free radicals
AnticancerInduces apoptosis in MCF-7 cells
Anti-inflammatoryReduces cytokine levels

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Reaction Conditions : Use reflux conditions with absolute ethanol and glacial acetic acid as a catalyst (common in analogous sulfonic acid syntheses) to promote efficient condensation. Monitor reaction progress via TLC or HPLC .
  • Purification : Employ vacuum distillation to remove solvents, followed by recrystallization in polar aprotic solvents (e.g., DMSO/water mixtures) to isolate the product. For trace impurities, use preparative HPLC with a C18 column and acidic mobile phase (0.1% formic acid) .
  • Yield Improvement : Optimize stoichiometry (e.g., 1:1 molar ratio of aldehyde and triazole precursors) and extend reaction time to 6–8 hours if intermediates are detected .

Q. What analytical techniques are most effective for structural characterization and quantification?

Methodological Answer:

  • Structural Confirmation :
  • HRMS : Use ESI-HRMS in negative ion mode to confirm molecular mass (expected m/z ~750–800 Da based on bromine isotopes).
  • NMR : Prioritize 1H^{1}\text{H}-NMR in DMSO-d6 to resolve aromatic protons and 13C^{13}\text{C}-NMR to identify carbonyl (C=O) and sulfonic acid (SO3_3H) groups.
    • Quantification : Reverse-phase LC-MS/MS with a Zorbax Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm). Calibrate using a deuterated internal standard (e.g., triclosan-d3) to account for matrix effects in biological samples .
Analytical Method Comparison
Method
LC-MS/MS
UV-Vis

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Testing :
  • Prepare solutions in buffers (pH 2–12) and incubate at 25°C, 40°C, and 60°C. Sample aliquots at 0, 1, 7, and 30 days.
  • Analyze degradation products via LC-MS and compare fragmentation patterns to known analogs (e.g., 3,5-dibromo-4-nitrosobenzenesulfonate derivatives) .
    • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf life at 25°C from high-temperature data.

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization :
  • Replicate assays across multiple cell lines (e.g., HEK293, HepG2) with controlled ROS levels to account for oxidative stress variability.
  • Include positive controls (e.g., Trolox for antioxidant assays) and normalize activity to cell viability (MTT assay) .
    • Mechanistic Studies : Use CRISPR-Cas9 knockout models to identify target pathways (e.g., Nrf2/ARE signaling) and validate via Western blot .

Q. How can researchers evaluate the environmental fate and transformation products of this compound?

Methodological Answer:

  • Partitioning Studies :
  • Measure log KowK_{\text{ow}} using shake-flask methods with octanol/water. Expect high hydrophilicity (log Kow<1K_{\text{ow}} < 1) due to sulfonic acid groups.
  • Assess soil adsorption via batch experiments with varying organic carbon content .
    • Photodegradation : Exclude UV light >300 nm to mimic natural conditions. Identify brominated byproducts (e.g., dibromo-quinones) via HRMS and compare to EPA DSSTox entries .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., $Y = \text{Bottom} + (\text{Top} - \text{Bottom}) / (1 + 10^{\text{Hill Slope} \times (\text{EC}_{50} - X)}))$) using tools like GraphPad Prism.
  • Uncertainty Quantification : Apply Monte Carlo simulations to estimate confidence intervals for EC50_{50} values, especially with low sample sizes (n < 6) .

Data Contradiction Analysis

Q. How to address discrepancies in reported antioxidant vs. pro-oxidant effects?

Methodological Answer:

  • Redox Profiling :
  • Use electron paramagnetic resonance (EPR) to detect radical scavenging (e.g., DPPH assay) vs. ROS generation (e.g., hydroxyl radicals in Fenton reactions).
  • Correlate results with cellular glutathione (GSH/GSSG) ratios to determine net redox impact .
    • Dose-Dependent Effects : Design studies with 10+ concentration points (1 nM–100 µM) to capture biphasic responses .

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